Ethyl 5-(3-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-[(3-methoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-4-32-24(30)20-18-13-33-22(25-21(28)15-6-5-7-17(12-15)31-3)19(18)23(29)27(26-20)16-10-8-14(2)9-11-16/h5-13H,4H2,1-3H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUFMKYUKIEXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(3-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic compound belonging to the thienopyridazine class. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its synthesis, biological mechanisms, and relevant case studies.
The synthesis of this compound typically involves several key steps:
- Amidation : Formation of the benzamido group through the reaction of 3-methoxybenzoic acid and p-toluidine.
- Cyclization : Formation of the thienopyridazine ring structure.
- Esterification : Introduction of the ethyl ester group.
The overall reaction can be summarized as follows:
The biological activity of this compound is primarily attributed to its interactions at the molecular level:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that regulate various biological functions.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could protect cells from oxidative stress.
Biological Activity Studies
Recent research has indicated several promising biological activities associated with this compound:
- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in various animal models.
- Antimicrobial Activity : It has been tested against several bacterial strains with varying degrees of efficacy.
Case Studies
A selection of case studies highlights the biological efficacy of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant apoptosis in breast cancer cell lines (MCF-7) with IC50 values around 15 µM. |
| Study 2 | Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in a murine model of arthritis. |
| Study 3 | Antimicrobial | Exhibited bactericidal activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Q & A
Q. What are the standard multi-step synthesis routes for this compound?
The synthesis typically involves sequential functionalization of the thieno[3,4-d]pyridazine core. Key steps include:
- Step 1 : Formation of the pyridazine ring via cyclization reactions, often using thiourea derivatives or hydrazine precursors under reflux conditions .
- Step 2 : Introduction of the 3-methoxybenzamido group via amide coupling (e.g., using DCC/HOBt or EDCI) .
- Step 3 : Esterification at the 1-position with ethyl chloroformate in anhydrous solvents .
Reaction optimization (e.g., temperature, solvent polarity) is critical for yield and purity.
Q. Which spectroscopic techniques are essential for structural confirmation?
A combination of methods is required:
Q. What are the primary functional groups influencing reactivity?
- 3-Methoxybenzamido group : Participates in hydrogen bonding with biological targets .
- Ethyl ester : Susceptible to hydrolysis under acidic/basic conditions .
- p-Tolyl group : Enhances lipophilicity, affecting membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield and purity?
- Temperature : Elevated temperatures (80–120°C) improve cyclization but may degrade heat-sensitive groups. Use controlled reflux .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance amide coupling; anhydrous conditions prevent ester hydrolysis .
- Catalysts : Pd-based catalysts for Suzuki couplings (if aryl halides are intermediates) .
- Workup : Gradient column chromatography (hexane/EtOAc) resolves byproducts .
Q. What strategies address discrepancies in spectroscopic data interpretation?
- NMR inconsistencies : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of aromatic protons .
- Mass spectrometry anomalies : High-resolution MS (HRMS) distinguishes isotopic patterns from impurities .
- Contradictory IR data : Cross-validate with X-ray crystallography (if crystals are obtainable) .
Q. How to design structure-activity relationship (SAR) studies for bioactivity evaluation?
- Analog synthesis : Modify substituents (e.g., replace p-tolyl with 4-fluorophenyl or alter methoxy to nitro groups) .
- Bioassays : Test inhibitory activity against enzymes (e.g., kinases, proteases) using fluorogenic substrates or ELISA .
- Data analysis : Correlate substituent electronic properties (Hammett constants) with IC values .
Q. What computational methods predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with enzyme active sites (e.g., adenosine A1 receptor) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
- QSAR models : Train machine learning algorithms on bioactivity data from analogs to predict novel derivatives .
Q. How to analyze stability under various experimental conditions?
- Thermal stability : TGA/DSC to assess decomposition temperatures .
- Hydrolytic stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC at 254 nm .
- Photostability : Expose to UV light (λ = 365 nm) and track changes using UV-Vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
